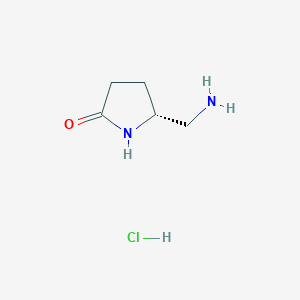

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Descripción general

Descripción

®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of pyrrolidin-2-one, featuring an aminomethyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis may involve the reaction of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Industrial Production Methods: Industrial production of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Análisis De Reacciones Químicas

Types of Reactions: ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be selectively synthesized via the ring contraction and deformylative functionalization of piperidine derivatives .

Major Products Formed: The major products formed from the reactions of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride depend on the specific reaction conditions and reagents used. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. For instance, derivatives have been evaluated against various cancer cell lines, showing promising cytotoxic effects.

These compounds exhibit selective toxicity towards cancer cells while sparing normal cells, making them suitable candidates for further development as anticancer agents.

Neuropharmacological Applications

The modulation of neurotransmitter systems is another significant application area for this compound. Research indicates that compounds in this class can act as inhibitors of dopamine and norepinephrine transporters, which are critical targets in treating conditions like depression and attention-deficit hyperactivity disorder (ADHD).

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (R)-5-(Aminomethyl)pyrrolidin-2-one | DAT | 21 nM | |

| (R)-5-(Aminomethyl)pyrrolidin-2-one | NET | 195 nM |

These findings suggest that this compound could be developed into therapeutic agents for disorders associated with dopaminergic and noradrenergic dysregulation.

Antimicrobial Activity

Emerging studies also indicate that derivatives of this compound possess antimicrobial properties. For example, certain derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5-Nitrothiophene derivative | MRSA | 8 µg/mL | |

| Pyrrolidine derivative | E. coli | >64 µg/mL |

This antimicrobial activity highlights the versatility of pyrrolidinone derivatives in addressing both cancer and infectious diseases.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various pyrrolidinone derivatives, researchers treated A549 lung adenocarcinoma cells with different concentrations of this compound over a period of 24 hours. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent.

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound involved assessing its impact on dopamine uptake in rat brain slices. The results indicated that this compound significantly inhibited dopamine transporter activity, suggesting its potential use in treating dopaminergic disorders.

Mecanismo De Acción

The mechanism of action of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds:

- ®-4-(Aminomethyl)pyrrolidin-2-one

- ®-3-Amino-pyrrolidin-2-one

- Pyrazinamide derivatives

Uniqueness: ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is unique due to its specific structural features and chemical propertiesIts ability to undergo selective synthesis and functionalization makes it a valuable compound for research and industrial purposes .

Actividad Biológica

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This compound, characterized by its pyrrolidine ring structure and amino group, has been studied for its potential therapeutic applications, especially in cardiovascular regulation and receptor modulation.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₁ClN₂O

- Molecular Weight : 150.61 g/mol

- Structure : It features a five-membered nitrogen-containing heterocycle with an amino group, enhancing its biological interactions.

The hydrochloride form of the compound improves its solubility and stability, making it suitable for various pharmacological applications .

This compound primarily acts as an antagonist in several receptor systems. Notably, it has shown efficacy in modulating angiotensin II-induced contractions, indicating its potential role in managing blood pressure and vascular resistance. This suggests that the compound could be beneficial in treating hypertension and related cardiovascular disorders .

Cardiovascular Activity

Research indicates that this compound may inhibit angiotensin II responses, which could lead to decreased vascular resistance and blood pressure modulation. This activity was demonstrated in various biological assays where the compound effectively reduced contractions induced by angiotensin II .

Interaction with Receptors

The compound interacts with multiple receptors involved in cardiovascular regulation. Its structural features allow it to bind effectively to these targets, although further studies are required to elucidate the complete interaction profile, including binding affinities and downstream signaling effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| (S)-5-(Aminomethyl)pyrrolidin-2-one | 145414-31-9 | Enantiomer of (R)-5-(Aminomethyl) | Different biological activity profiles due to chirality |

| 5-((Isopropylamino)methyl)pyrrolidin-2-one | 1177316-08-3 | Contains an isopropylamino group | Potentially different pharmacokinetics |

| (R)-5-(Aminomethyl)pyrrolidin-2-one | 173336-98-6 | Base form without hydrochloride | Less soluble than the hydrochloride form |

| 5-(Aminomethyl)pyrrolidin-2-one | 154148-69-3 | Free base form | Lacks hydrochloride salt, affecting solubility |

This table highlights how this compound stands out due to its specific interactions and potential therapeutic roles .

Case Studies

Several studies have focused on the biological activity of pyrrolidine derivatives, including this compound. For instance:

- Study on Antihypertensive Effects : A study demonstrated that the compound significantly reduced blood pressure in animal models when administered prior to angiotensin II infusion. The results indicated a dose-dependent response, suggesting its utility as a potential antihypertensive agent.

- Receptor Binding Studies : In vitro studies showed that this compound exhibited high affinity for specific cardiovascular receptors compared to other derivatives. These findings support further exploration of its pharmacological properties.

Propiedades

IUPAC Name |

(5R)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBDBOYWHDPFLK-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956434-90-4 | |

| Record name | (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.